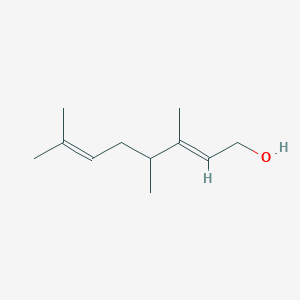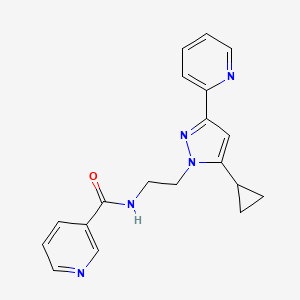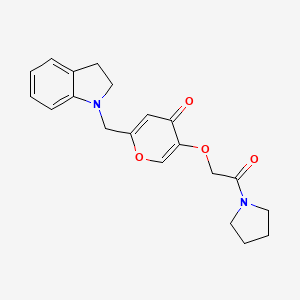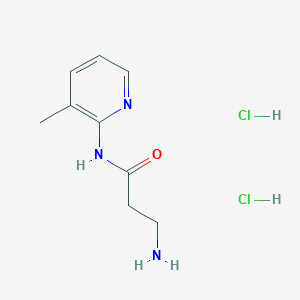
N-(2-carboxietil)-N-metil-β-alanina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(2-carboxyethyl)-N-methyl-beta-alanine" is not directly mentioned in the provided papers, but related compounds and reactions are discussed. For instance, beta-N-Methylamino-L-alanine (BMAA) is a neuroactive compound that forms carbamate adducts under physiological conditions, which are relevant to its neurotoxicity and potential mimicry of neurotransmitters like glutamic acid . Additionally, the synthesis of beta-alanine betaine in the Plumbaginaceae family involves the N-methylation of beta-alanine, which is a process that could be related to the synthesis of N-methylated beta-alanine derivatives . Furthermore, the synthesis and cyclization reactions of various N-substituted beta-alanines to form pyrimidinediones and pyridones are explored, providing insight into the chemical behavior of beta-alanine derivatives .
Synthesis Analysis
The synthesis of related compounds involves several steps and intermediates. For example, beta-alanine betaine is synthesized from beta-alanine via N-methyl and N,N-dimethyl beta-alanines in the Plumbaginaceae family, with the involvement of N-methyltransferase (NMT) enzymes . In another study, the synthesis of pyrimidinediones and pyridones from N-substituted beta-alanines demonstrates the reactivity of these compounds with urea or potassium thiocyanate . These studies suggest that the synthesis of N-(2-carboxyethyl)-N-methyl-beta-alanine would likely involve similar N-methylation and functionalization reactions.
Molecular Structure Analysis
The molecular structure of beta-alanine derivatives is crucial for their biological activity and chemical reactivity. The 13C NMR monitoring of BMAA carbamate adducts provides information on the equilibrium between different adducts at physiological pH and temperature . The spectral data, including 1H-, 13C-NMR, and IR, from the synthesis of various N-substituted beta-alanines, offer insights into the structural characteristics of these compounds . These analyses are essential for understanding the molecular structure of N-(2-carboxyethyl)-N-methyl-beta-alanine and its potential analogs.
Chemical Reactions Analysis
The chemical reactions of beta-alanine derivatives are diverse and can lead to various products. BMAA reacts with dissolved carbon dioxide to form carbamate compounds, which are reversible reactions . The synthesis of beta-alanine betaine involves the stepwise N-methylation of beta-alanine . Additionally, the cyclization reactions of N-substituted beta-alanines with urea or potassium thiocyanate to form pyrimidinediones and pyridones demonstrate the versatility of these compounds in chemical transformations . These reactions provide a framework for understanding the potential chemical behavior of N-(2-carboxyethyl)-N-methyl-beta-alanine.
Physical and Chemical Properties Analysis
The physical and chemical properties of beta-alanine derivatives are influenced by their molecular structure and the functional groups present. The carbamate equilibria of BMAA under physiological conditions indicate the importance of pH, temperature, and bicarbonate concentration in determining the physical state of these compounds . The NMT activities characterized in the synthesis of beta-alanine betaine show that these enzymes have a pH optimum and are affected by inhibitors like S-adenosyl-L-homocysteine . The spectral data from the synthesis of N-substituted beta-alanines provide valuable information about the physical and chemical properties of these compounds . These properties would be relevant to the analysis of N-(2-carboxyethyl)-N-methyl-beta-alanine as well.
Aplicaciones Científicas De Investigación
- La β-alanina contiene un grupo amino y varios grupos hidroxilo, que pueden reaccionar con radicales libres, exhibiendo capacidad de eliminación . Sus propiedades antioxidantes la hacen relevante para la investigación en estrés oxidativo, envejecimiento y condiciones de salud relacionadas.
- La β-alanina actúa como un agente quelante y forma complejos con varios iones metálicos pesados, incluidos Zn(II), Cd(II), Pb(II) y Ni(II) . Esta propiedad es valiosa en la remediación ambiental, la extracción de metales y la química analítica.
- Los investigadores han explorado hidrogeles basados en N-(2-carboxietil)-quitosano (un derivado del quitosano) en presencia de vainillina . Estos hidrogeles exhiben buenas propiedades mecánicas y baja citotoxicidad, lo que los hace adecuados para la administración de fármacos y la ingeniería de tejidos.
- Los derivados de β-alanina se han utilizado en la síntesis verde de nanopartículas metálicas . Estas nanopartículas encuentran aplicaciones en catálisis, administración de fármacos e imagenología.
- Los derivados de quitosano, incluido el N-(2-carboxietil)-quitosano, sirven como soportes para biocatalizadores . Estos materiales mejoran la estabilidad y la actividad enzimática, lo que permite aplicaciones en biotecnología y bioprocesamiento.
- Aprovechando las propiedades tecnológicas del quitosano, los investigadores han desarrollado varios sistemas de administración de fármacos . Estos incluyen nanopartículas, micropartículas e hidrogeles para la liberación controlada y la terapia dirigida.
Propiedades antioxidantes
Complejación metálica
Hidrogel biodegradable
Síntesis verde de nanopartículas
Soporte biocatalítico
Sistemas de administración de fármacos
Mecanismo De Acción
Mode of Action
It is known that the compound is a derivative of glycine , which suggests that it may interact with its targets in a similar manner to glycine
Biochemical Pathways
It is possible that the compound may influence pathways related to glycine metabolism, given its structural similarity to glycine . The downstream effects of these potential interactions remain to be determined.
Propiedades
IUPAC Name |
3-[2-carboxyethyl(methyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-8(4-2-6(9)10)5-3-7(11)12/h2-5H2,1H3,(H,9,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQKIOGNAKWLSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-methyl 3-methyl-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2500636.png)

![Methyl 2-[2-(cyclopropanecarbonylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2500639.png)
![2,5,6-Trimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2500640.png)

![2-tert-butyl-1-{1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2500644.png)
![(7,7-Dimethylbicyclo[2.2.1]heptan-1-yl)methanamine hydrochloride](/img/structure/B2500645.png)
![2-(4-{2-[4-(3-Methoxyphenyl)piperazin-1-yl]-1-methyl-2-oxoethoxy}phenyl)quinoxaline](/img/structure/B2500646.png)
![3-cyclopentyl-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2500647.png)



